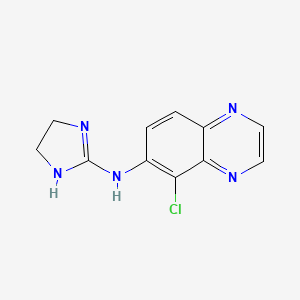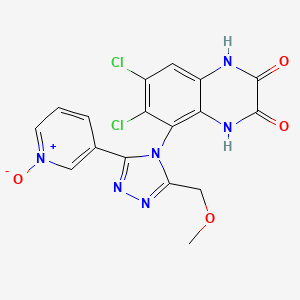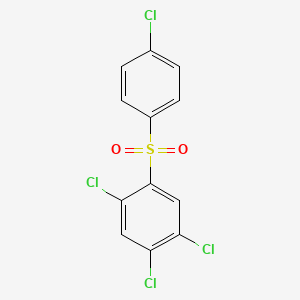
Tetradifon
Overview
Description
Tetradifon is a white crystalline solid used in formulation as an acaricide in agriculture and horticulture . It is one of the most potent organochlorine insecticides .
Synthesis Analysis
A novel high selectivity sensor for Tetradifon residues has been developed based on a new kind of hollow shell molecularly imprinted (MI) polymer . This method has the advantage of wider linear range and lower limit of detection compared with the traditional one .Molecular Structure Analysis
The molecular formula of Tetradifon is C12H6Cl4O2S . The average mass is 356.052 Da and the monoisotopic mass is 353.884247 Da .Physical And Chemical Properties Analysis
Tetradifon is a slightly yellow crystalline solid with a relative molecular mass of 356.04 . It has a melting point of 148 - 149 °C and a vapour pressure of 0.32 x 10-10 kPa at 20 °C . Its solubility in water is 0.05% at 10 °C, 0.08% at 20 °C, and 0.34% at 50 °C .Scientific Research Applications
High Selectivity Sensor for Tetradifon Residues
A novel high selectivity sensor for Tetradifon residues has been developed based on double-side hollow molecularly imprinted materials . This method is sensitive and rapid, offering a wider linear range and lower limit of detection compared to traditional methods . The change in chemiluminescence (CL) intensity is linearly proportional with the concentration of Tetradifon .
Detection of Tetradifon in Food
The high selectivity sensor has been successfully applied to the determination of residual Tetradifon in food . The results obtained compare well with those by other methods . This application is crucial due to the large scale use of pesticides in intensive agriculture, which can leave residues on the surface of crops and cause environmental contamination .
Determination of Tetradifon in Propolis
A matrix solid-phase dispersion (MSPD) procedure has been developed to determine Tetradifon, among other substances, in propolis using gas chromatography–mass spectrometry . This method is simple and effective, offering a solution to the time-consuming and complicated pretreatment required by other methods .
Study of Tetradifon’s Impact on Human Health
Tetradifon, one of the most potent organochlorine insecticides, can penetrate plant tissue and exhibit contact action on eggs and larvae of many pests . However, it can also seriously harm human health if it remains on the surface of the crop . Therefore, studying its impact on human health is another important application of Tetradifon in scientific research.
Environmental Impact Assessment
The residual pesticides, including Tetradifon, have caused environmental contamination . Therefore, assessing its environmental impact is another crucial application of Tetradifon in scientific research.
Mechanism of Action
Target of Action
Tetradifon primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the energy metabolism of cells, being responsible for the production of ATP, the main energy currency of the cell.
Mode of Action
Tetradifon acts as an inhibitor of mitochondrial ATP synthase . By inhibiting this enzyme, Tetradifon disrupts the energy metabolism of the cell, leading to a lack of ATP. This lack of energy eventually leads to the death of the cell.
Biochemical Pathways
It is known that tetradifon interferes with the normal biological processes of plants, inducing oxidative stress
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tetradifon is limited. One study suggests that tetradifon and its metabolites are rapidly excreted from the body .
Result of Action
The inhibition of mitochondrial ATP synthase by Tetradifon leads to a disruption in energy metabolism, causing a lack of ATP. This energy deficiency can lead to the death of the cell .
Action Environment
Tetradifon is persistent and only slightly mobile in soils . Its water solubility is low, and there is only restricted leaching from soil by rain . These properties suggest that environmental factors such as soil type and rainfall can influence the action, efficacy, and stability of Tetradifon.
properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCXEBRWGEOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | TETRADIFON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021316 | |
| Record name | Tetradifon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Colorless solid; [ICSC] Technical product: Off-white to slightly yellow solid; [HSDB] White odorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |
| Record name | Tetradifon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7347 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRADIFON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in acetone 67.3, methanol 3.46, ethyl acetate 67.3, hexane 1.52, dichloromethane 297, xylene 105 (all in g/L, 20 °C), Soluble in aromatic hydrocarbon solvents, dioxan, AT 18 °C: 0.4 G/100 G PETROLEUM ETHER; 7.1 G/100 G ETHYL ACETATE; 10.5 G/100 G METHYL ETHYL KETONE; AND 1.6 G/100 G CARBON TETRACHLORIDE., In water, 7.80X10-2 mg/L @ 20 °C, Sol in water ... at 20 °C, 0.08 mg/l., Solubility in water at 20 °C: none | |
| Record name | TETRADIFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRADIFON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.151 @ 20 °C, Relative density (water = 1): 1.5 | |
| Record name | TETRADIFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRADIFON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
2.40X10-10 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
| Record name | TETRADIFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRADIFON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
The 2 impurities 2,4,5-trichlorophenyl phenyl sulfone and dichlorophenyl phenyl sulfone were isolated from /technical grade/ tetradifon by GLC. They were identified by comparison for their mass spectra and retention times with those of synthesized samples. The impurities have identical mass no (m/e= 320) and very similar mass spectra and GLC retention times to those of 2,3,7,8-tetrachlorodibenzodioxin, a likely toxic impurity of tetradifon. This similarity can be a reason of substantial errors in the GLC determination or mass fragmentation of this toxic impurity. | |
| Record name | TETRADIFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tetradifon | |
Color/Form |
Crystals from benzene, White, crystalline powder | |
CAS RN |
116-29-0 | |
| Record name | Tetradifon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradifon [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradifon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradifon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADIFON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP8EA8VTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRADIFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRADIFON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
146.5 - 147.5 °C, MELTING POINT: 144 °C /Technical product/, 148-149 °C | |
| Record name | TETRADIFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRADIFON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
- Spectroscopic Data: While the provided articles don't delve into detailed spectroscopic data, they do mention the use of Gas Chromatography (GC) with Electron Capture Detection (ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) for detection and confirmation of Tetradifon residues. [, , ]
ANone: The provided research focuses on Tetradifon's application as a pesticide, and there is no mention of its catalytic properties or potential applications in catalysis.
ANone: The provided research primarily involves laboratory and field studies. There is no mention of computational chemistry, modeling, simulations, or QSAR model development for Tetradifon in these studies.
A: While the research doesn't directly investigate SAR through specific structural modifications of Tetradifon, it highlights the structural differences between Tetradifon and other acaricides like Dicofol, which may contribute to their different activity profiles and resistance development. [, , ] Further research focusing on modifying specific moieties within the Tetradifon molecule would be needed to establish a comprehensive SAR.
ANone: While the research highlights the importance of responsible pesticide use, it does not specifically discuss SHE (Safety, Health, and Environment) regulations related to Tetradifon. It's important to note that regulations vary by country and region.
A: The research primarily focuses on the efficacy of Tetradifon in controlling mite infestations in various crops, including apple, citrus, cucumber, and date palm, using in vivo experiments. [, , , , , ] These studies typically involve treating plants with Tetradifon and assessing its impact on mite populations and crop damage. Specific in vitro studies, such as those using cell cultures, are not mentioned.
A: While the specific mechanisms of Tetradifon resistance are not fully elucidated in the research, it acknowledges the development of resistance in various mite populations. [, , , ] This resistance development often involves cross-resistance to other acaricides, particularly those with similar modes of action or belonging to the same chemical class. For example, a study on Tetranychus urticae found cross-resistance to Tetradifon in populations resistant to Dicofol, indicating potential shared resistance mechanisms. [, ]
ANone: The provided research focuses on the efficacy and application of Tetradifon as a pesticide and does not provide specific information regarding its toxicology and safety profile for humans or other non-target organisms.
ANone: The provided research focuses on Tetradifon's application as a pesticide and does not contain information relevant to drug delivery, targeting, biomarkers, immunogenicity, drug interactions, biocompatibility, or biodegradability.
A: The research explores the efficacy of various alternative acaricides, including Dicofol, Hexythiazox, Fenpyroximate, and others, providing a basis for comparison and potential substitution strategies. [, , , , ] The choice of an appropriate alternative depends on factors like the target mite species, crop type, resistance patterns, and environmental considerations.
ANone: The provided articles highlight the use of various research tools and methodologies, including:
- Bioassays: Evaluating the efficacy of Tetradifon against different life stages of mites. [, , ]
- Field trials: Assessing the effectiveness of Tetradifon in controlling mite populations under practical field conditions. [, , , ]
- Chemical analysis: Determining Tetradifon residues in various matrices, including crops, water, and animal tissues, using techniques like GC-ECD and GC-MS. [, , , ]
A: The research provides a glimpse into the historical use of Tetradifon as an acaricide, dating back to at least the 1960s. [, , ] It highlights the evolution of mite control strategies, the emergence of resistance, and the ongoing search for effective and sustainable alternatives.
ANone: The research presented highlights the interdisciplinary nature of studying Tetradifon, encompassing:
- Entomology: Understanding mite biology, behavior, and resistance mechanisms. [, , ]
- Agricultural Science: Evaluating the efficacy and impact of Tetradifon on various crops. [, , , ]
- Chemistry: Analyzing Tetradifon residues and investigating its environmental fate. [, , , ]
- Toxicology: Assessing the potential risks of Tetradifon to non-target organisms. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




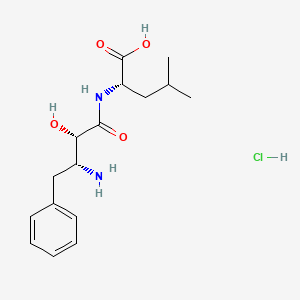


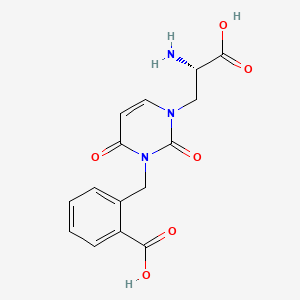
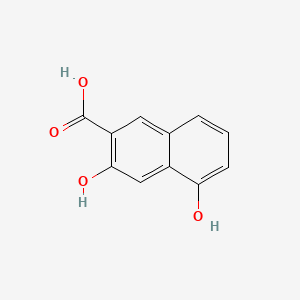

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
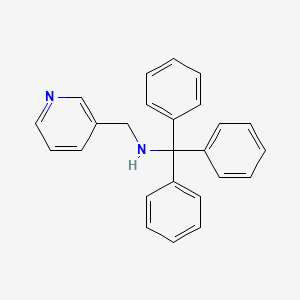
![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)
